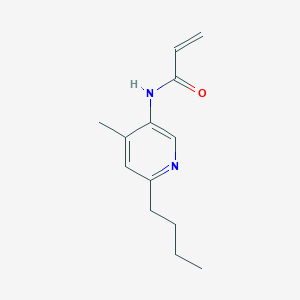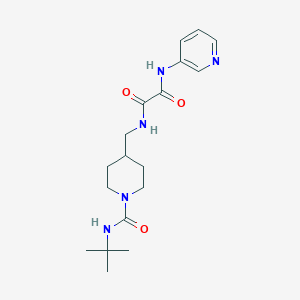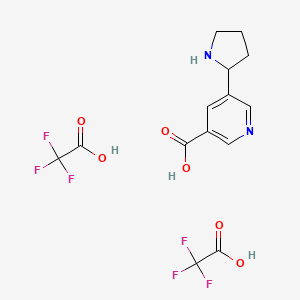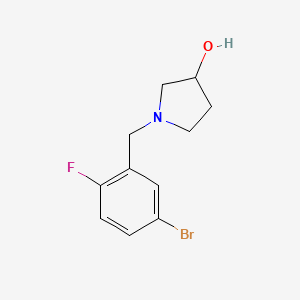![molecular formula C13H13ClN2O6 B2833355 3-[[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)carbonyl]amino]-D-alanine hydrocholoride CAS No. 2253733-10-5](/img/structure/B2833355.png)
3-[[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)carbonyl]amino]-D-alanine hydrocholoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)carbonyl]amino]-D-alanine hydrocholoride”, also known as HADA, is a blue fluorescent D-amino acid. It is used for labeling peptidoglycans in live bacteria . It results in strong peripheral and septal labeling of diverse bacterial cell populations without affecting growth rates . It also displays mitochondrial outer membrane permeability .
Physical And Chemical Properties Analysis
HADA is a blue fluorescent D-amino acid . It has a molecular weight of 328.71 and an excitation/emission λ of approximately 405/450 nm .科学的研究の応用
Labeling Peptidoglycans in Live Bacteria
HADA is particularly useful for visualizing peptidoglycans within bacterial cell walls. Researchers can use it to track the synthesis and distribution of peptidoglycans in real time. By incorporating HADA into live bacterial cells, they can observe strong peripheral and septal labeling. Importantly, this labeling doesn’t interfere with bacterial growth rates .
Investigating Mycobacteria Cell Wall Formation
Mycobacteria, including species like Mycobacterium tuberculosis, have complex cell walls. HADA helps researchers study these structures. For instance, scientists have used HADA to investigate cell wall formation in mycobacteria. The fluorescent D-amino acid asymmetrically incorporates into peptidoglycans, providing insights into the role of L,D-transpeptidases in maintaining cell shape .
Studying Peptidoglycan Enzyme and Substrate Distribution
HADA, in combination with other fluorescent D-amino acids like RADA, allows researchers to explore peptidoglycan enzyme activity and substrate distribution. By pulsing bacterial cells with HADA and following it up with RADA, they can track the dynamics of cell wall synthesis. This technique sheds light on polar cell growth and peptidoglycan segregation over time .
Mitochondrial Outer Membrane Permeability
Beyond bacterial applications, HADA displays mitochondrial outer membrane permeability. Researchers can use it to investigate mitochondrial function and integrity. The excitation/emission wavelengths (λ 405/450 nm) make it suitable for fluorescence microscopy studies .
Fluorescence Microscopy and Imaging Bacteria
HADA’s blue emission color makes it ideal for fluorescence microscopy. Scientists can visualize bacterial cell walls and study their dynamics using this probe. Whether examining bacterial growth, cell division, or wall remodeling, HADA provides valuable data .
Maturing Peptidoglycan in Mycobacterium smegmatis
In a study by Baranowski et al., HADA was used to investigate peptidoglycan maturation in Mycobacterium smegmatis. The incorporation of non-canonical crosslinks was observed, emphasizing the importance of HADA in understanding cell wall architecture .
特性
IUPAC Name |
(2R)-2-amino-3-[(7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O6.ClH/c14-9(12(18)19)5-15-11(17)8-3-6-1-2-7(16)4-10(6)21-13(8)20;/h1-4,9,16H,5,14H2,(H,15,17)(H,18,19);1H/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVOEKQNBIXHDI-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C(=C2)C(=O)NCC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O)OC(=O)C(=C2)C(=O)NC[C@H](C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
HADA (hydrochloride) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rac-tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.1.0,2,6]decane-4-carboxylate](/img/structure/B2833272.png)

![3-Butyl-6-morpholin-4-yl-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one](/img/structure/B2833274.png)
![(3R)-2-[4,5-Dihydroxy-2-[[(6R,9S,13S,18R)-3-hydroxy-6-methoxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2833279.png)
![3-((4-(3-chlorophenyl)-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2833280.png)

![N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2833282.png)





![ethyl 3-(8-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2833293.png)
